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Compound of Interest

Compound Name:
3-(2-Iodophenylamino)propanoic

acid

Cat. No.: B3052109 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of

3-(2-Iodophenylamino)propanoic acid, a molecule of interest in synthetic chemistry and drug

discovery. Due to the limited availability of direct experimental spectra for this specific

compound in public databases, this guide presents predicted spectroscopic data based on the

analysis of structurally similar compounds. The information herein is intended to serve as a

reference for characterization, quality control, and further research involving this molecule.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-(2-
Iodophenylamino)propanoic acid. These predictions are derived from the known spectral

properties of analogous structures, including 2-iodoaniline, N-phenyl-beta-alanine, and other

related propanoic acid derivatives.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Notes

~7.7 d 1H Ar-H

Aromatic proton

ortho to iodine,

deshielded.

~7.2 t 1H Ar-H
Aromatic proton

para to iodine.

~6.7 d 1H Ar-H

Aromatic proton

ortho to amino

group.

~6.6 t 1H Ar-H
Aromatic proton

meta to iodine.

~4.5-5.5 br s 1H N-H

Broad singlet,

chemical shift

can vary with

concentration

and solvent.

~3.5 t 2H -CH₂-N
Triplet, adjacent

to the NH group.

~2.7 t 2H -CH₂-C=O

Triplet, adjacent

to the carbonyl

group.

>10 br s 1H COOH

Very broad

singlet,

characteristic of

a carboxylic acid

proton; may not

be observed in

all deuterated

solvents.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment Notes

~175 C=O
Carboxylic acid carbonyl

carbon.

~147 Ar-C
Aromatic carbon attached to

the nitrogen atom.

~139 Ar-C
Aromatic carbon ortho to

iodine.

~129 Ar-C
Aromatic carbon para to

iodine.

~120 Ar-C
Aromatic carbon meta to

iodine.

~115 Ar-C
Aromatic carbon ortho to the

amino group.

~87 Ar-C
Aromatic carbon attached to

the iodine atom (ipso-carbon).

~42 -CH₂-N
Aliphatic carbon attached to

nitrogen.

~34 -CH₂-C=O
Aliphatic carbon adjacent to

the carbonyl group.

Table 3: Predicted Infrared (IR) Spectroscopy Data (ATR)
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Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad O-H stretch (Carboxylic acid)

~3350 Medium N-H stretch

3100-3000 Medium Aromatic C-H stretch

2980-2850 Medium Aliphatic C-H stretch

~1710 Strong C=O stretch (Carboxylic acid)

~1600, ~1500 Medium-Strong Aromatic C=C stretch

~1520 Medium N-H bend

~1300 Medium C-N stretch

~750 Strong
C-I stretch & Aromatic C-H out-

of-plane bend

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/z Ion

292.98 [M+H]⁺

314.96 [M+Na]⁺

247.98 [M-COOH]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited. These

protocols are generalized for the analysis of a solid organic compound like 3-(2-
Iodophenylamino)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H and ¹³C NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: 32 scans, a spectral width of 16 ppm, a relaxation delay of 1 second,

and an acquisition time of 4 seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: 1024 scans, a spectral width of 240 ppm, a relaxation delay of 2

seconds, and an acquisition time of 1 second.

Data Processing: Process the raw data using appropriate NMR software. This includes

Fourier transformation, phase correction, baseline correction, and referencing the chemical

shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
2.2.1. Attenuated Total Reflectance (ATR) - FTIR

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a

diamond ATR accessory.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Apply pressure to the sample using the instrument's anvil to ensure good contact with the

crystal.
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Collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are

co-added at a resolution of 4 cm⁻¹.

Data Processing: The instrument software will automatically ratio the sample spectrum to the

background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
2.3.1. Electrospray Ionization (ESI) - Mass Spectrometry

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final

concentration of 1-10 µg/mL.

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

equipped with an electrospray ionization source.

Data Acquisition:

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

Typical ESI source parameters: capillary voltage of 3.5 kV, cone voltage of 30 V, and a

source temperature of 120°C.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak

([M+H]⁺) and other relevant adducts or fragments.

Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a solid

organic compound.
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Caption: General workflow for the spectroscopic analysis of a solid organic compound.

To cite this document: BenchChem. [Spectroscopic Profile of 3-(2-
Iodophenylamino)propanoic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b3052109#spectroscopic-analysis-of-3-2-
iodophenylamino-propanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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